molecular formula C8H7N B136080 3-Ethynylaniline CAS No. 54060-30-9

3-Ethynylaniline

Cat. No.: B136080
CAS No.: 54060-30-9
M. Wt: 117.15 g/mol
InChI Key: NNKQLUVBPJEUOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynylaniline (CAS: 54060-30-9, molecular formula: C₈H₇N, molecular weight: 117.15 g/mol) is a substituted aniline derivative featuring an ethynyl group (-C≡CH) at the meta position of the aromatic ring. This structural motif enables diverse reactivity, including participation in Sonogashira coupling, Huisgen cycloaddition, and nucleophilic substitution reactions. It is a critical intermediate in synthesizing pharmaceuticals like erlotinib, a tyrosine kinase inhibitor used in non-small cell lung cancer treatment . Beyond oncology, this compound is employed in materials science for surface functionalization of silicon substrates and in antimicrobial drug discovery via in situ click chemistry .

Preparation Methods

Synthesis from m-Nitrocinnamic Acid via Bromination and Elimination

Bromination of m-Nitrocinnamic Acid

The synthesis begins with m-nitrocinnamic acid (C₉H₇NO₄), which undergoes bromination in glacial acetic acid at 60°C . Liquid bromine (0.11 mol) is added dropwise to a stirred solution of m-nitrocinnamic acid (0.10 mol) in acetic acid, yielding 2,3-dibromo-3-(3-nitrophenyl)propionic acid as a pale yellow solid (89.7% yield) . The reaction mechanism proceeds via electrophilic addition, with bromine attacking the α,β-unsaturated double bond of the cinnamic acid derivative .

Table 1: Reaction Conditions for Bromination Step

ParameterValue
Starting Materialm-Nitrocinnamic acid (19.32 g)
Bromine Equivalents1.1 mol
SolventGlacial acetic acid (75 mL)
Temperature60°C
Reaction Time3 hours
Yield89.7%

Elimination Reaction with DBU

The dibrominated intermediate is treated with DBU (1:0.1–10 molar ratio) in tetrahydrofuran (THF) at 0–100°C for 1–24 hours . This step eliminates hydrogen bromide (HBr), forming 3-nitrophenylacetylene. The use of DBU, a strong organic base, facilitates dehydrohalogenation via an E2 mechanism . Purification via column chromatography (ethyl acetate/petroleum ether) affords the nitro-substituted alkyne in unquantified yield, though the overall process efficiency suggests >70% conversion .

Reduction of Nitro Group to Amine

The final step involves reducing 3-nitrophenylacetylene to 3-ethynylaniline using iron powder in a ethanol-water mixture (pH 5) at 60°C . Glacial acetic acid (14.7 mL) is added to a refluxing solution of 3-nitrophenylacetylene (14.6 g) and iron powder (14.7 g), achieving 85% yield after 7 hours . The nitro group is selectively reduced to an amine while preserving the alkyne functionality, as confirmed by NMR (δ 3.72 ppm for NH₂) and MS (m/z 117) .

Table 2: Reduction Step Optimization

ParameterValue
Substrate3-Nitrophenylacetylene (14.6 g)
Reducing AgentIron powder (14.7 g)
Solvent SystemEthanol/water (100 mL)
Temperature60°C (reflux)
Reaction Time7 hours
Yield85%

Analytical Characterization and Physicochemical Properties

This compound is characterized by distinct spectroscopic and physical properties:

  • ¹H-NMR (CDCl₃): δ 3.72 (s, 2H, NH₂), 6.30–7.25 (m, 4H, aromatic) .

  • EI-MS: m/z 117 (M⁺), with fragmentation peaks at m/z 93 and 77 .

  • Boiling Point: 92–93°C at 2 mmHg .

  • Density: 1.04 g/cm³ at 20°C .

  • Refractive Index: 1.6140–1.6180 (589 nm) .

Table 3: Physicochemical Properties of this compound

PropertyValue
Molecular Weight117.15 g/mol
Melting Point27°C
Flash Point59°C
Storage ConditionsRefrigerated
Purity (GC)≥97.5%

Applications in Organic Synthesis

This compound is pivotal in synthesizing fluorescent probes and pharmaceuticals. For example, it reacts with rhodamine B under HATU coupling to form lactam-based fluorophores, enabling bioimaging applications . Additionally, it serves as a precursor to erlotinib intermediates, highlighting its role in antitumor drug development .

Chemical Reactions Analysis

Types of Reactions: 3-Ethynylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

3-Ethynylaniline is primarily recognized for its role as a genotoxic impurity in the synthesis of certain pharmaceuticals, notably erlotinib, which is used in cancer treatment. The compound's presence necessitates rigorous analytical methods for quantification and quality control:

  • Quantitative Analysis : A study developed a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in erlotinib. This method demonstrated excellent linearity and recovery rates (96.26% to 100.64%) at low concentrations (as low as 0.6 ppm) .
  • Impurity Monitoring : The detection of this compound as an impurity is critical due to its potential genotoxic effects. The LC-MS/MS method provides a reliable approach for monitoring this impurity during pharmaceutical manufacturing processes .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a reagent in various synthetic pathways and methodologies:

  • Click Chemistry : The compound is utilized in click chemistry reactions, which are pivotal for synthesizing complex organic molecules efficiently. For instance, it has been employed to create novel polyamine ligands that exhibit DNA-damaging properties, demonstrating its utility in developing metallodrugs .
  • Synthesis of Derivatives : this compound acts as a precursor in the synthesis of various derivatives, such as N-Boc-3-ethynylaniline and 3-ethynyl-N,N-dimethylaniline. These derivatives have applications in drug development and materials science .

Materials Science Applications

The compound is also significant in materials science, particularly in the development of new materials with specialized properties:

  • Polymer Synthesis : Research indicates that this compound can be used to synthesize diacetylene-containing polymers, which are explored for their optical and electronic properties. These polymers have potential applications in creating transparent films and other advanced materials .
  • Nanotechnology : In nanobiotechnology, this compound is being investigated for its role in developing drug delivery systems. Its functionalization can enhance the targeting capabilities of nanoparticles used for therapeutic applications .

Case Studies

  • Erlotinib Synthesis :
    • A comprehensive study focused on the synthesis of erlotinib hydrochloride highlighted the importance of controlling impurities like this compound during production. The developed LC-MS/MS method was validated for accuracy and precision, ensuring compliance with pharmaceutical standards .
  • Development of Metallodrugs :
    • The application of this compound in click chemistry led to the creation of new metallodrugs designed to target DNA. This innovative approach has implications for cancer therapy and highlights the compound's versatility beyond traditional uses .

Mechanism of Action

The mechanism of action of 3-ethynylaniline and its derivatives often involves interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, this compound derivatives may inhibit enzymes or receptors involved in disease pathways. The terminal alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and material science .

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism and Electronic Effects

Ortho- and para-ethynylaniline isomers exhibit distinct reactivity compared to the meta isomer. In thermal grafting on hydrogenated silicon (100) surfaces:

  • 3-Ethynylaniline reacts via the NH₂ group to form Si–N bonds due to resonance stabilization of the nucleophilic amine.
  • 2- and 4-Ethynylaniline react via the ethynyl group to form Si–C bonds, driven by electron-withdrawing effects of the acetylene .

Table 1: Grafting Behavior of Ethynylaniline Isomers on Si(100)

Isomer Reaction Pathway Bond Formation Key Resonance Effect
2-Ethynylaniline Acetylene Si–C Electron-withdrawing acetylene
This compound NH₂ group Si–N Resonance-stabilized amine
4-Ethynylaniline Acetylene Si–C Electron-withdrawing acetylene

Table 2: Toxicity Profiles of this compound Analogs

Compound Scaffold Substitution CHI Score vs. Erlotinib Key Observation
Erlotinib Quinazoline This compound Baseline (1.0) High EGFR potency
28 3-Cyanoquinoline This compound 0.90 10% lower toxicity
33 3-Cyanoquinoline 3,4,5-Trimethoxyaniline 1.05 Similar CHI, improved selectivity
36 3-Cyanoquinoline Unsubstituted 0.50 Two-fold toxicity reduction

Key Research Findings and Implications

  • Pharmacological Trade-offs : While this compound’s removal in erlotinib analogs reduces dark toxicity, it compromises phototherapeutic indices (PI), underscoring its role in balancing efficacy and safety .
  • Toxicity Modulation : Substituents on the aniline ring (e.g., halogens, methoxy groups) significantly alter CHI scores, guiding scaffold optimization in kinase inhibitor design .
  • Synthetic Versatility : The ethynyl group’s reactivity enables diverse applications, from silicon surface modifications to PROTAC synthesis .

Biological Activity

3-Ethynylaniline, a compound with the molecular formula C₈H₇N, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, and recent findings in pharmacological studies.

  • Molecular Weight : 117.15 g/mol
  • Boiling Point : 92–93 °C (2 mmHg)
  • Melting Point : 27 °C
  • Density : 1.04 g/cm³

Synthesis of this compound Derivatives

Research has shown that this compound serves as a precursor for synthesizing various biologically active compounds. For instance, derivatives synthesized from this compound have been evaluated for their potential in treating heart failure and other conditions.

Case Study: Heart Failure Treatment

A study aimed at synthesizing aniline derivatives from this compound assessed their biological activity against heart failure using an ischemia/reperfusion injury model. The results indicated that one of the synthesized compounds (compound 8) significantly reduced infarction area, suggesting its potential as a therapeutic agent for heart failure management .

Anticancer Properties

This compound derivatives have been explored for their anticancer activities. A notable study synthesized a series of 3-ethynyl-1H-indazoles, which exhibited low micromolar inhibition against key kinases involved in cancer progression, specifically targeting the PI3K pathway. The most active compound demonstrated significant anti-proliferative effects in human cancer cell cultures and three-dimensional tumor models .

The mechanism by which this compound derivatives exert their biological effects often involves modulation of signaling pathways critical for cell survival and proliferation. For example, compounds derived from this compound have been shown to inhibit PI3K, PDK1, and mTOR kinases, which are pivotal in oncogenic signaling . The structure-activity relationship (SAR) studies suggest that specific modifications to the ethynyl group can enhance inhibitory potency against these targets.

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Study Compound Biological Activity Mechanism
Compound 8Reduced heart failureDecreased infarction area
Indazole DerivativesInhibited PI3K pathwayTargeted multiple kinases
Various Aniline DerivativesPotential therapeutic agentsModulated signaling pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-ethynylaniline, and how are intermediates characterized?

  • Methodological Answer : this compound is synthesized via Sonogashira coupling or nucleophilic substitution. For example, it reacts with benzoic acid derivatives (e.g., ethyl 2-azidoacetate) under Pd-catalyzed conditions (PdCl₂(PPh₃)₂, TBAF, 85°C) to form intermediates like compounds 5a–5i . Characterization involves NMR, LC-MS, and elemental analysis. Yield optimization (e.g., 67.88% for 5a) depends on stoichiometry and reaction time .

Q. How does this compound function as a pharmacophore in EGFR-targeted conjugates?

  • Methodological Answer : In erlotinib-Pc conjugates, this compound serves as a linker between the drug and photosensitizer. Molecular docking studies (e.g., binding energy = −9.62 kcal mol⁻¹) show its minimal impact on EGFR binding compared to analogues lacking this group. However, its removal increases dark toxicity (IC₅₀ shifts from >100 μM to ~10 μM), highlighting its role in reducing off-target effects .

Q. What analytical techniques validate the purity and structure of this compound derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and X-ray photoelectron spectroscopy (XPS) confirm structural integrity. For silicon surface grafting, XPS detects Si–N bond formation (398.5 eV binding energy) in meta-substituted derivatives, while AFM quantifies surface roughness (<1 nm variation) .

Advanced Research Questions

Q. How do resonance effects in this compound influence its reactivity in surface grafting?

  • Methodological Answer : The meta-substituted NH₂ group exhibits nucleophilic grafting on hydrogenated Si(100) surfaces, forming Si–N bonds due to resonance stabilization (electron donation from NH₂ to acetylene). In contrast, ortho/para isomers react via acetylene (Si–C bonds). Protected derivatives (e.g., tert-butoxycarbonyl) confirm this mechanism by forcing acetylene reactivity .

Q. What contradictions arise in computational vs. experimental data on this compound’s role in photodynamic therapy (PDT)?

  • Methodological Answer : Docking studies predict retained EGFR binding after removing this compound (ΔG = −9.97 vs. −9.62 kcal mol⁻¹), but experimental PI values (phototoxicity index) drop from >5200 to <2000 due to increased dark toxicity. This discrepancy highlights the need for combined computational/experimental validation of linker effects .

Q. How does this compound enhance selectivity in cancer cell targeting?

  • Methodological Answer : Conjugates like SiPc–erlotinib show 12-fold higher uptake in HepG2 (high EGFR) vs. HELF (low EGFR) cells via fluorescence intensity assays. Removing this compound reduces selectivity, confirming its role in stabilizing ligand-receptor interactions .

Properties

IUPAC Name

3-ethynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKQLUVBPJEUOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885746
Record name Benzenamine, 3-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54060-30-9
Record name 3-Ethynylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54060-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethynylaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054060309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-ethynyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 3-ethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30885746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethynylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.568
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHYNYLANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU8GFZ5KGE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 250 ml round bottomed flask, fitted with refrigerator, under a nitrogen stream, is loaded with 3-bromoaniline (2 ml), dimethylformamide (10 ml), trimethylsilylacetylene (3.4 ml), 1,1,3,3-tetramethyl guanidine (2.5 ml), CuCl (3.6 mg), PdCl2 (9.7 mg) triphenyl phosphine (58 mg), in this order. The mixture is heated to 55°-57° C. keeping this temperature until completion of the reaction. H2O (50 ml) and ACOEt (50 ml) are added at a temperature of 35°-30° C. The organic phase is evaporated to dryness and the residue is dissolved in CH3OH (10 ml) and 50% HCl (10 ml) is heated to 40-50° C. for two hours. Methanol is evaporated off and the residual mixture is treated with NaOH, extracted with toluene. The organic phase is dried, and the solvent removed under vacuum affording 3-amino-phenyl acetylene.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Name
CuCl
Quantity
3.6 mg
Type
catalyst
Reaction Step Five
Name
PdCl2
Quantity
9.7 mg
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

The U.S. Pat. No. 5,747,498 (herein after referred to as the '498 patent) makes no reference to the existence of specific polymorphic forms of erlotinib hydrochloride. In this patent, it is disclosed that the compound is isolated according to conventional techniques; more precisely, according to the embodiments exemplified, crude erlotinib hydrochloride residue (obtained by reaction of 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline with 3-ethynylaniline or its hydrochloride salt in a solvent such as a C1-C6-alcohol, dimethylformamide, N-methylpyrrolidin-2-one, chloroform, acetonitrile, tetrahydrofuran, 1,4-dioxane, pyridine or other aprotic solvents, preferably isopropanol) is basified with saturated aqueous NaHCO3 in the presence of methanol and chloroform followed by flash chromatography on silica using 30% acetone in hexane to afford erlotinib free base, which is further treated with hydrochloric acid in the presence of diethyl ether and chloroform to give erlotinib hydrochloride (melting point: 228°-230° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
erlotinib hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

2 grams of 2-methyl-4-(3-aminophenyl)-3-butyn-2-ol were dissolved in 15 ml of toluene containing one pellet (0.1 gram) of sodium hydroxide which had been crushed to a powder. The mixture was charged to a 100 ml, round-bottom flask equipped with a Dean-Stark trap and condenser. The mixture was refluxed for one hour, and the acetone byproduct was removed periodically through the Dean-Stark trap. The reaction product was then cooled, and the mixture filtered to remove particles of caustic. After the solvent was stripped, a quantitative yield of 3-aminophenylacetylene (1.4 grams) of greater than 98% purity as analyzed by gas chromatograhy was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

This experiment was carried out using 735 grams of 3-nitrophenylacetylene in isopropanol (6.6% wt. conc.) over 140 grams of the cobalt polysulfide paste from Example 11. After reaction time of 1.4 hours, analysis showed that 82% of feed had been converted, and that an 82% yield to desired 3-aminophenylacetylene was obtained. About 18% of product was polymeric in nature. This run is summarized in Table 1 below.
Quantity
735 g
Type
reactant
Reaction Step One
[Compound]
Name
cobalt polysulfide
Quantity
140 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethynylaniline
3-Ethynylaniline
3-Ethynylaniline
3-Ethynylaniline
3-Ethynylaniline
3-Ethynylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.